

N,N'-bis-(propargyl-PEG4)-Cy5 CAS number: 2107273-08-3

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Compound of Interest		
Compound Name:	N,N'-bis-(propargyl-PEG4)-Cy5	
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An In-depth Technical Guide to N,N'-bis-(propargyl-PEG4)-Cy5 (CAS: 2107273-08-3)

This technical guide provides comprehensive information on the bifunctional fluorescent linker, N,N'-bis-(propargyl-PEG4)-Cy5, for researchers, scientists, and professionals in drug development. This document outlines its chemical and physical properties, detailed experimental protocols for its application in bioconjugation, and visual representations of relevant workflows and biological pathways.

Core Properties and Specifications

N,N'-bis-(propargyl-PEG4)-Cy5 is a fluorescent labeling reagent that features a Cy5 fluorophore core flanked by two propargyl-functionalized polyethylene glycol (PEG4) chains. The terminal alkyne groups on the PEG chains serve as reactive handles for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and bioorthogonal "click chemistry" reaction. The Cy5 core provides a strong fluorescence signal in the far-red region of the spectrum, which is advantageous for biological imaging due to reduced autofluorescence from cells and tissues.[1][2] The PEG4 linkers enhance the hydrophilicity of the molecule, which can improve its solubility in aqueous buffers and reduce non-specific binding.[3]

Quantitative Data Summary

The key quantitative specifications for **N,N'-bis-(propargyl-PEG4)-Cy5** are summarized in the table below. This data has been compiled from various suppliers and literature sources.



Property	Value	
CAS Number	2107273-08-3	
Molecular Formula	C47H63CIN2O8	
Molecular Weight	819.5 g/mol	
Purity	≥95%	
Excitation Maximum (λex)	~649 nm	
Emission Maximum (λem)	~667 nm	
Molar Extinction Coeff.	~232,000 M ⁻¹ cm ⁻¹	
Quantum Yield (Cy5)	0.27	
Solubility	Soluble in DMSO, DMF, DCM; low solubility in water	
Storage Conditions	-20°C, protect from light	

Key Applications

The primary application of **N,N'-bis-(propargyl-PEG4)-Cy5** is in the fluorescent labeling of azide-modified biomolecules via CuAAC. Its bifunctional nature allows for the crosslinking of two different azide-containing molecules or for increasing the labeling density on a single biomolecule. Key application areas include:

- Fluorescent Labeling: Attaching a bright, photostable far-red fluorophore to proteins, nucleic acids, lipids, and other biomolecules for visualization in techniques such as fluorescence microscopy and flow cytometry.[1]
- PROTAC Synthesis: Serving as a fluorescent linker in the development of Proteolysis
 Targeting Chimeras (PROTACs).[4][5] The linker connects a target protein-binding ligand to
 an E3 ubiquitin ligase ligand, and the Cy5 fluorophore can be used to assess cellular uptake
 and localization.
- Biomolecule Crosslinking: Linking two different azide-modified molecules to study molecular interactions.



Experimental Protocols

The following is a detailed protocol for a typical Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction to label an azide-modified protein with **N,N'-bis-(propargyl-PEG4)-Cy5**.

Materials:

- N,N'-bis-(propargyl-PEG4)-Cy5
- Azide-modified protein in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4)
- Dimethylsulfoxide (DMSO)
- Copper(II) sulfate (CuSO₄) stock solution (e.g., 20 mM in water)
- Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) stock solution (e.g., 100 mM in water)
- Sodium ascorbate stock solution (e.g., 100 mM in water, freshly prepared)
- Purification column (e.g., size-exclusion chromatography)

Protocol:

- Preparation of Reagents:
 - Dissolve N,N'-bis-(propargyl-PEG4)-Cy5 in DMSO to prepare a 10 mM stock solution.
 - Prepare a fresh solution of sodium ascorbate in water.
- Reaction Setup:
 - In a microcentrifuge tube, add the azide-modified protein to the desired final concentration in the reaction buffer.
 - Add a 2- to 10-fold molar excess of the N,N'-bis-(propargyl-PEG4)-Cy5 stock solution to the protein solution.
 - Add the THPTA stock solution to the reaction mixture to a final concentration of 1-5 mM.



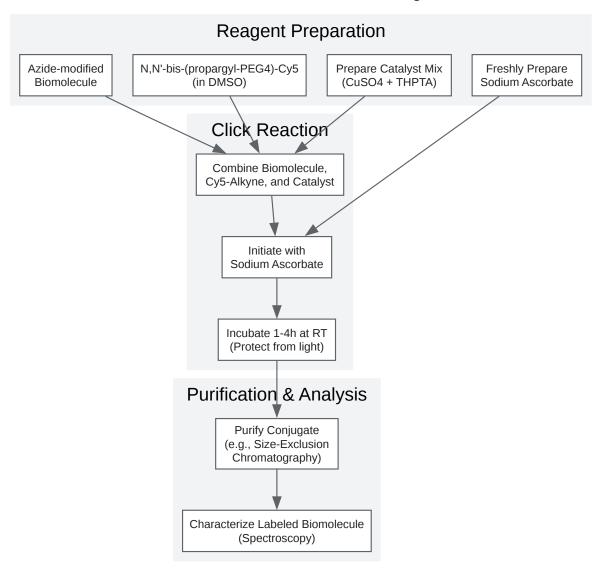
- Add the CuSO₄ stock solution to a final concentration of 0.1-1 mM.
- Initiation and Incubation:
 - Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 2-10 mM.
 - Gently mix the reaction and incubate at room temperature for 1-4 hours, protected from light.
- Purification:
 - Purify the labeled protein from excess reagents using a suitable method, such as sizeexclusion chromatography, to separate the labeled protein from unreacted dye and catalyst components.
- Characterization:
 - Determine the degree of labeling by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and ~649 nm (for Cy5).

Visualizations Experimental Workflow for CuAAC Labeling

The following diagram illustrates the general workflow for labeling an azide-modified biomolecule with N,N'-bis-(propargyl-PEG4)-Cy5.



Workflow for CuAAC Labeling



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Caption: General workflow for labeling an azide-modified biomolecule.

PROTAC Mechanism of Action



N,N'-bis-(propargyl-PEG4)-Cy5 can be utilized as a linker in the synthesis of PROTACs. The diagram below illustrates the general mechanism by which a PROTAC induces the degradation of a target protein.

Ternary Complex Formation PROTAC Target Protein E3 Ubiquitin Ligase (with Cy5 Linker) (POI) Ubiquitination POI-PROTAC-E3 Ubiquitin **Ternary Complex Ub Transfer** Degradation Polyubiquitinated PROTAC Recycling 26S Proteasome POI Recognition & Degradation Degraded Protein (Peptides)

PROTAC Mechanism of Action

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Caption: General mechanism of action for a PROTAC.

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